molecular formula C12H27P B079228 Tri-tert-butylphosphine CAS No. 13716-12-6

Tri-tert-butylphosphine

Cat. No. B079228
CAS RN: 13716-12-6
M. Wt: 202.32 g/mol
InChI Key: BWHDROKFUHTORW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to tri-tert-butylphosphine often involves reactions with phosphorus trichloride (PCl3) or similar phosphorus halides, followed by reductions or further substitutions. For example, tris(tert-butyl)phenyl-lithium reacts with PCl3 to produce derivatives of tri-tert-butylphosphine, highlighting the synthetic routes to obtain bulky phosphine ligands (Ǐssleib, Schmidt, & Wirkner, 1982).

Molecular Structure Analysis

Tri-tert-butylphosphine and its derivatives exhibit significant steric crowding around the phosphorus atom, influencing their molecular structure and bonding angles. For example, the molecular structure of tetra-tert-butyldiphosphine, a related compound, shows an extremely distorted conformation due to steric hindrance from the bulky tert-butyl groups. This distortion affects the P-P bond length and the bond angles, reflecting how steric effects govern the molecular geometry of such phosphines (Hinchley et al., 2004).

Chemical Reactions and Properties

Tri-tert-butylphosphine participates in various chemical reactions, particularly as a ligand in metal complexes. Its bulky nature affects its reactivity and the stability of complexes it forms. For instance, in arylpalladium(II) halide complexes, tri-tert-butylphosphine stabilizes the complexes through agostic interactions, influencing their reactivity in palladium-catalyzed cross-coupling reactions (Stambuli, Bühl, & Hartwig, 2002).

Scientific Research Applications

  • Supporting Ligand in Catalysis : It acts as a supporting ligand for palladium and rhodium-catalyzed cross-coupling reactions (Shaughnessy, Pinsonneault, & Gagnon, 2015).

  • Formation of Palladium Complexes : Tri-tert-butylphosphine reacts with palladium acetate to form cyclometalated complexes, which are relevant to catalytic processes (Henderson, Alvarez, Eichman, & Stambuli, 2011).

  • Redox Reactions with Element Tetrachlorides : It reacts with germanium tetrachloride and tin tetrachloride, forming new compounds, indicating its potential in redox chemistry (Mont, Kroth, & Schumann, 1976).

  • Stabilization of Arylpalladium Halide Complexes : Tri-tert-butylphosphine is used in the synthesis and stabilization of arylpalladium halide complexes, which are important in organometallic chemistry (Stambuli, Bühl, & Hartwig, 2002).

  • Facilitation of Arylation Reactions : It catalyzes the arylation of ortho-sulfanyl aryl halides, demonstrating its utility in cross-coupling arylation processes (Vasu et al., 2017).

  • Privileged Ligand in Cross-Coupling Reactions : Tri-tert-butylphosphine is a privileged ligand in various late transition-metal catalyzed coupling reactions, particularly effective in oxidative addition processes (Shaughnessy, 2020).

  • Catalysis in Stereoselective Synthesis : It is utilized in gold(I)-catalyzed reactions for the stereoselective synthesis of vinylsilanes (Horino, Luzung, & Toste, 2006).

  • Application in Organic Synthesis : It aids in the palladium-catalyzed carbon–oxygen bond formation, enabling the transformation of aryl halides to phenols and ethers (Chen, Chan, & Kwong, 2007).

  • Role in Anticancer Activity of Gold Complexes : Gold(I) complexes containing tri-tert-butylphosphine have shown significant in vitro cytotoxic effects against various cancer cell lines (Altaf et al., 2015).

  • Facilitation in Synthesis of Cationic Phosphines : It is used in the synthesis of new cationic triphenylphosphine derivatives for propene dimerization reactions (Dötterl, Thoma, & Alt, 2012).

Safety And Hazards

Tri-tert-butylphosphine is highly flammable and catches fire spontaneously if exposed to air . It causes severe skin burns and eye damage and may cause respiratory irritation . It may also cause drowsiness or dizziness and is suspected of causing cancer .

properties

IUPAC Name

tritert-butylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHDROKFUHTORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160090
Record name Tris(1,1-dimethylethyl)phosphine
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Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-tert-butylphosphine

CAS RN

13716-12-6
Record name Tri-tert-butylphosphine
Source CAS Common Chemistry
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Record name Tris(1,1-dimethylethyl)phosphine
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Record name Tris(1,1-dimethylethyl)phosphine
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Record name Tris(1,1-dimethylethyl)phosphine
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Synthesis routes and methods I

Procedure details

In a 200 ml four-necked flask thoroughly purged with nitrogen, 9.0 g (0.05 mol) of di-tert-butylphosphinous chloride, 0.05 g (0.0005 mol (corresponding to 1% by mol)) of copper(I) chloride and 20 ml of tetrahydrofuran were placed. To the contents of the flask, a Grignard reagent solution previously prepared from 6.0 g (0.065. mol) of tert-butyl chloride and 1.9 g (0.078 mol) of metallic magnesium in 50 ml of tetrahydrofuran was dropwise added over a period of 1 hour with maintaining the temperature at 20° C. to 25° C. After the dropwise addition was completed, stirring was conducted at a temperature of 35° C. to 40° C. for 3 hours. Then, disappearance of di-tert-butylphosphinous chloride was confirmed by gas chromatography. Thereafter, 20 ml of toluene and 20 ml of a 5% sulfuric acid aqueous solution were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, followed by further distillation. Then, fractions given by distillation at 111° C. to 113° C. under reduced pressure of 15 Torr were collected. As a result, 9.2 g (purity: 99.0%) of the aimed tri-tert-butylphosphine was obtained as an oily substance. The yield was 90.2%.
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20 mL
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9 g
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0.05 g
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20 mL
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Grignard reagent
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6 g
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1.9 g
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50 mL
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Synthesis routes and methods II

Procedure details

The same operations as in Example 15 were carried out, except that the amount of copper(I) chloride added was changed to 0.75 g (corresponding to 15% by mol based on the di-tert-butylphosphinous chloride), and after the reaction and the treatment, the solvent and a low-boiling component were distilled off under reduced pressure. As a result, 5.9 g (purity: 93.8%) of tri-tert-butylphosphine was obtained as an oily substance. The yield was 54.4%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,690
Citations
Y Zou, G Yue, J Xu, J Zhou - European Journal of Organic …, 2014 - Wiley Online Library
… General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-butylphosphine as a … bromides is realized by using a single palladium catalyst supported by tri-tert-butylphosphine. …
M Nishiyama, T Yamamoto, Y Koie - Tetrahedron Letters, 1998 - Elsevier
A Pd P (t- Bu ) 3 catalyst system has revealed very high activity and selectivity for the amination of N-(hetero)aryl halides with unprotected piperazine. A wide variety of N-(hetero)…
Number of citations: 469 www.sciencedirect.com
RG Goel, P Pilon - Inorganic Chemistry, 1978 - ACS Publications
… compared with complexes of other phosphines, the tri-tertbutylphosphine complexes of silver(I) are nonlabile and ligand exchange in these complexes seems to occur via an …
Number of citations: 122 pubs.acs.org
M Tanaka - Acta Crystallographica Section C: Crystal Structure …, 1992 - scripts.iucr.org
… C48, 739-740 S tructure of Bis(tri-tert-butylphosphine)palladium(O) BY MASAKO TANAKA Research Laboratory of Resources Utilization, Tokyo Institute of Technology, Nagatsuta, …
Number of citations: 39 scripts.iucr.org
ZY Tang, QS Hu - Advanced Synthesis & Catalysis, 2006 - Wiley Online Library
… gifts of palladium(II) acetate and Combiphos Catalysts, Inc for its generous gifts of tri-tert-butylphosphine. … In addition, tri-tert-butylphosphine is cheaper than the sterically hindered …
Number of citations: 83 onlinelibrary.wiley.com
RG Goel, R Montemayor - Inorganic Chemistry, 1977 - ACS Publications
Reaction of P (Z-Bu) 3 with PtCl2 results in the formationof (P (Z-Bu) 3H) 2PtCl4 (1) and the internally metalated complex Zrti «i-PtCl (C4H8P (Z-Bu) 2) P (Z-Bu) 3 (2). P (Z-Bu) 3 also …
Number of citations: 90 pubs.acs.org
RG Goel, AL Beauchamp - Inorganic Chemistry, 1983 - ACS Publications
The 1: 1 complexes CuXP (í-Bu) 3, X= Cl, Br, and I, have been isolated from the reaction of copper (I) halides with tri-tert-butylphosphine. Solutions of all the threecomplexes, in 1, 2-…
Number of citations: 62 pubs.acs.org
RG Goel, WO Ogini, RC Srivastava - Organometallics, 1982 - ACS Publications
Cl), 4b (X= Br), and 4c (X= I). The cyanohydride If and the dihydride 2 do not undergo intramolecular metalation. The hydrides la-e undergo reductive elimination, in the presence of a …
Number of citations: 40 pubs.acs.org
M Matsumoto, H Yoshioka, K Nakatsu… - Journal of the …, 1974 - ACS Publications
Figure 2. Temperature variant nmr of ortho protons in 1. attraction between the two atoms. 108 This reflects on the geometry around the phenyl carbons C (l) and C (15)(see Figure 1). If …
Number of citations: 103 pubs.acs.org
RD Adams, E Boswell - Organometallics, 2008 - ACS Publications
… five metal atoms with a bridging PBu t 2 ligand, a bridging hydrido ligand, and a triply bridging dimethylvinylidene ligand CCMe 2 formed by transformations of a tri-tert-butylphosphine …
Number of citations: 13 pubs.acs.org

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